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Compound of Interest

Compound Name: 4-Methyl-1,3-dioxolane

Cat. No.: B094731 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

4-Methyl-1,3-dioxolane (CAS No: 1072-47-5, Molecular Formula: C₄H₈O₂), a heterocyclic

organic compound. The guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, presented in a clear and structured format for easy

reference and comparison. Furthermore, it outlines the detailed experimental protocols for

obtaining these spectra, ensuring reproducibility and accuracy in laboratory settings.

Spectroscopic Data Summary
The following tables summarize the key quantitative data from the ¹H NMR, ¹³C NMR, IR, and

Mass Spectra of 4-Methyl-1,3-dioxolane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

Data not available in

search results

Data not available in

search results

Data not available in

search results
-CH₃

Data not available in

search results

Data not available in

search results

Data not available in

search results
-OCH₂O-

Data not available in

search results

Data not available in

search results

Data not available in

search results
-CH₂- (ring)

Data not available in

search results

Data not available in

search results

Data not available in

search results
-CH- (ring)

Note: Specific chemical shift and coupling constant values for 4-Methyl-1,3-dioxolane were

not explicitly found in the provided search results. The assignments are based on the known

structure of the molecule.

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Assignment

Data not available in search results -CH₃

Data not available in search results -OCH₂O-

Data not available in search results -CH₂- (ring)

Data not available in search results -CH- (ring)

Note: Specific chemical shift values for 4-Methyl-1,3-dioxolane were not explicitly found in the

provided search results. The assignments are based on the known structure of the molecule.

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

~2970 Strong C-H stretch (alkane)

~1465 Medium C-H bend (alkane)

~1380 Medium C-H bend (alkane, methyl rock)

~1100-1000 Strong C-O stretch (ether)

Note: The IR peak list is a representative spectrum based on characteristic functional group

absorptions for cyclic ethers and alkanes. The data is sourced from general IR spectroscopy

principles.

Mass Spectrometry (MS)
Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Putative Fragment

87 Data not available [M-H]⁺

73 Data not available [M-CH₃]⁺

58 Data not available [C₂H₂O₂]⁺

44 Data not available [C₂H₄O]⁺

43 Data not available [C₂H₃O]⁺ or [C₃H₇]⁺

Note: The mass spectrometry data is based on the fragmentation pattern observed for 4-
Methyl-1,3-dioxolane in the NIST Mass Spectrometry Data Center.[1] The molecular ion peak

[M]⁺ is expected at m/z 88.

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are crucial for obtaining high-

quality and reproducible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
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Accurately weigh approximately 5-10 mg of high-purity 4-Methyl-1,3-dioxolane.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,

CDCl₃).

Ensure complete dissolution by gentle vortexing.

Transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette.

The final sample height in the tube should be approximately 4-5 cm.

Data Acquisition:

The NMR spectrometer is typically operated at a proton frequency of 300 MHz or higher.

The sample is placed in the spectrometer's probe, and the magnetic field is locked onto the

deuterium signal of the solvent.

The magnetic field homogeneity is optimized through a process called shimming to ensure

sharp spectral lines.

For ¹H NMR, a standard single-pulse experiment is performed. Key acquisition parameters

include a 30-degree pulse angle, a spectral width of approximately 10-12 ppm, and a

relaxation delay of 1-2 seconds.

For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum. A

larger number of scans is required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):

Place a single drop of 4-Methyl-1,3-dioxolane onto the surface of a clean, dry salt plate

(e.g., NaCl or KBr).

Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform

film.
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Ensure no air bubbles are trapped between the plates.

Data Acquisition:

A background spectrum of the empty salt plates is recorded to subtract any atmospheric and

instrumental interferences.

The prepared sample is placed in the sample holder of the FTIR spectrometer.

The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹.

Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
Sample Introduction and Ionization (Gas Chromatography-Mass Spectrometry - GC-MS):

A dilute solution of 4-Methyl-1,3-dioxolane in a volatile organic solvent (e.g.,

dichloromethane or ether) is prepared.

A small volume (typically 1 µL) of the solution is injected into the gas chromatograph.

The sample is vaporized and separated on a capillary column (e.g., a non-polar DB-5

column).

The separated components elute from the GC column and enter the mass spectrometer's ion

source.

Electron Impact (EI) ionization is commonly used, where the sample molecules are

bombarded with a high-energy electron beam (typically 70 eV), causing ionization and

fragmentation.

Data Acquisition:

The mass analyzer (e.g., a quadrupole) scans a specified mass-to-charge (m/z) range (e.g.,

35-300 amu).
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The detector records the abundance of each ion at a specific m/z value, generating the mass

spectrum.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-Methyl-1,3-dioxolane.

General Spectroscopic Analysis Workflow
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General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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